molecular formula C7H13N5O2Si B11881977 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine CAS No. 112220-30-1

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine

Cat. No.: B11881977
CAS No.: 112220-30-1
M. Wt: 227.30 g/mol
InChI Key: YNJHYWDIUUEVMK-UHFFFAOYSA-N
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Description

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of a nitro group at the 5-position and a trimethylsilyl group at the N4 position, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the trimethylsilyl group. One common method involves the reaction of 4,6-diaminopyrimidine with a nitrating agent such as nitric acid to introduce the nitro group at the 5-position. This is followed by the silylation of the N4 position using a trimethylsilyl chloride reagent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4,6-diaminopyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The exact molecular pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of significant interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine is unique due to the presence of both the nitro and trimethylsilyl groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

112220-30-1

Molecular Formula

C7H13N5O2Si

Molecular Weight

227.30 g/mol

IUPAC Name

5-nitro-4-N-trimethylsilylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H13N5O2Si/c1-15(2,3)11-7-5(12(13)14)6(8)9-4-10-7/h4H,1-3H3,(H3,8,9,10,11)

InChI Key

YNJHYWDIUUEVMK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC=NC(=C1[N+](=O)[O-])N

Origin of Product

United States

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